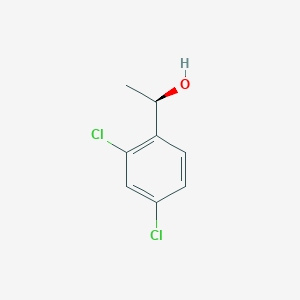

(1R)-1-(2,4-dichlorophenyl)ethan-1-ol

説明

The compound (1R)-1-(2,4-dichlorophenyl)ethan-1-ol is a chiral molecule that contains a 2,4-dichlorophenyl group attached to a secondary alcohol. The chirality is denoted by the (1R) configuration, indicating the spatial arrangement of the atoms around the chiral center. While the provided papers do not directly discuss this compound, they do provide insights into related chlorophenyl compounds and their synthesis, which can be informative for understanding the synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related chlorophenyl compounds can be complex, involving multiple steps to ensure enantiomeric purity. Paper describes a 7-step synthesis procedure for an enantiomerically pure diarylethane compound starting from a chlorophenyl ketone. The key step involves the resolution of an acetic acid derivative by crystallization of its menthyl esters, leading to optically pure enantiomers. This method emphasizes the importance of chiral resolution and the use of crystallization to achieve high enantiomeric purities. Although the target compound in this paper is not this compound, the principles of enantioselective synthesis and chiral resolution are relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds can be complex, with multiple conformers possible due to the presence of different substituents and their spatial arrangement. Paper discusses the crystal structure of a bis(chlorophenyl) compound with multiple conformers connected by classical and non-classical hydrogen bonds. The study highlights the importance of hydrogen bonding in determining the molecular packing and the overall structure of the compound. For this compound, similar considerations would be important in understanding its molecular structure, particularly the orientation of the chlorophenyl group and the hydrogen bonding capabilities of the alcohol moiety.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing chlorine substituents, which can affect the reactivity of the phenyl ring. While the provided papers do not detail specific reactions of this compound, the synthesis and structural analysis of related compounds suggest that the dichlorophenyl group could participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the dichlorophenyl and alcohol groups. The presence of chlorine atoms would likely increase the compound's density and boiling point compared to unsubstituted phenyl compounds. The alcohol group would contribute to the compound's solubility in polar solvents and could engage in hydrogen bonding, affecting its melting point and solubility. The chiral nature of the compound would also be significant in its interaction with other chiral substances, potentially leading to enantioselective behavior in biological systems or during chromatographic separation.

科学的研究の応用

Enantioselective Synthesis in Drug Production

(R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol is an important chiral intermediate in the production of the antifungal agent Miconazole. A study by Miao et al. (2019) in Catalysts outlines the use of a newly isolated bacterial strain, ZJPH1806, from Acinetobacter sp., capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to this chiral alcohol with high stereoselectivity. This advancement demonstrates an innovative method for producing this valuable chiral intermediate, crucial for drug synthesis.

Development of Chiral Intermediates for Medications

A study by Guo et al. (2017) in Organic Process Research & Development details the creation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another critical chiral intermediate, for the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes (Guo et al., 2017). The process involved ketoreductase (KRED) KR-01 from a KRED library transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into the chiral alcohol with high conversion and enantiomeric excess, demonstrating the potential for efficient industrial application.

Fungicidal Activity in Agrochemicals

In the realm of agrochemistry, Kuzenkov and Zakharychev (2009) researched the synthesis of new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, showing potential for fungicidal activity (Kuzenkov & Zakharychev, 2009). This discovery in Chemistry of Heterocyclic Compounds highlights the role of this compound in developing new pharmacological and agrochemical products.

Environmental Contaminant Removal

Wang et al. (2015) in RSC Advances explored the use of immobilized horseradish peroxidase for removing 2,4-dichlorophenol, a toxic pollutant, from wastewater (Wang et al., 2015). Their findings provide insights into potential environmental applications, particularly in industrial wastewater treatment.

Safety and Hazards

特性

IUPAC Name |

(1R)-1-(2,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDYNBHZMQRLS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

415679-40-2 | |

| Record name | 1-(2,4-Dichlorophenyl)ethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415679402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-DICHLOROPHENYL)ETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32HZ82S7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Cyano-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2520716.png)

![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)